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molecular formula C8H8Br2O B100019 1-Bromo-4-(2-bromoethoxy)benzene CAS No. 18800-30-1

1-Bromo-4-(2-bromoethoxy)benzene

Cat. No. B100019
M. Wt: 279.96 g/mol
InChI Key: SRGBSEMMGLSUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705023B2

Procedure details

A mixture of 4-bromophenol (30 g, 173 mmol), dibromoethane (40 mL, 464 mmol), NaOH (11.0 g, 275 mmol) and water (430 mL) was refluxed for 11 h. The phases were separated and the organic phase was further purified by distillation, yielding the sub-title compound (40.1 g 83%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
430 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Br:9][CH:10](Br)[CH3:11].[OH-].[Na+]>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:11][CH2:10][Br:9])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
40 mL
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
11 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
430 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 11 h
Duration
11 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
DISTILLATION
Type
DISTILLATION
Details
the organic phase was further purified by distillation

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 40.1 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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